Superior Yield in Hydroformylation-Derived Herbicidal Acid Synthesis Compared to Allyl Phenyl Ether
In a direct head-to-head comparison, allyl 2,4-dichlorophenyl ether demonstrated superior performance as a hydroformylation substrate for the preparation of herbicidal butyric acid derivatives. When subjected to identical hydroformylation and subsequent oxidation conditions (Co₂(CO)₈ catalyst, followed by Ag₂O oxidation in NaOH at 60°C for 180 min), the target compound yielded γ-(2,4-dichlorophenoxy)butyric acid in 92.5% yield, while the analogous reaction using allyl phenyl ether produced γ-phenoxybutyric acid in only 90% yield [1].
| Evidence Dimension | Synthetic Yield of Herbicidal Butyric Acid Derivative |
|---|---|
| Target Compound Data | 92.5% (γ-(2,4-dichlorophenoxy)butyric acid) |
| Comparator Or Baseline | Allyl phenyl ether: 90% (γ-phenoxybutyric acid) |
| Quantified Difference | +2.5% absolute yield increase |
| Conditions | Hydroformylation with 0.2% Co as Co₂(CO)₈ at 140°C for 30 min, followed by oxidation with Ag₂O in NaOH at 60°C for 180 min |
Why This Matters
The 2.5% higher yield translates to improved atom economy and reduced raw material costs in multi-step herbicidal synthesis pathways, making this compound the preferred substrate for this specific reaction class.
- [1] Hydroformylation of 2,4-dichlorophenyl allyl ether. Preparation of γ-(2,4-dichlorophenoxy)butyric and γ-phenoxybutyric acids. Chemical Papers, 22(11), 844-850 (1968). View Source
